molecular formula C10H7ClO3 B8595831 6-Methoxy-1-benzofuran-2-carbonyl chloride CAS No. 50963-49-0

6-Methoxy-1-benzofuran-2-carbonyl chloride

Cat. No.: B8595831
CAS No.: 50963-49-0
M. Wt: 210.61 g/mol
InChI Key: LFLIRHTVIYEVMA-UHFFFAOYSA-N
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Description

6-Methoxy-1-benzofuran-2-carbonyl chloride is a useful research compound. Its molecular formula is C10H7ClO3 and its molecular weight is 210.61 g/mol. The purity is usually 95%.
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Properties

CAS No.

50963-49-0

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

6-methoxy-1-benzofuran-2-carbonyl chloride

InChI

InChI=1S/C10H7ClO3/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3

InChI Key

LFLIRHTVIYEVMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(O2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6.0 g (0,031 mole) of 6-methoxy-2-benzofurancarboxylic acid (A. McGookin, A. Robertson, and W. B. Whalley, J. Chem. Soc. 787 (1940)) in 100 ml of tetrahydrofuran (under a nitrogen atmosphere) was added in one portion, 3.3 ml (4.8 g; 0,038 mole) of oxalyl chloride. The mixture was stirred for 5 minutes, then treated with 3 drops of N,N-dimethylformamide. After stirring at room temperature for 2 hours, the solvent was evaporated to leave a residue of crude 6-methoxy-2-benzofurancarbonyl chloride, mp 96°-99° (amp of 101° is given by A. McGookin, etc., cited above). The residue was re-dissolved in 100 ml of dichloromethane, and the solution was filtered. The filtrate was added dropwise over 20 minutes to an ice-cooled solution of 3.6 g (0,037 mole) of N,)-dimethylhydroxylamine hydrochloride and 9.4 ml (7.7 g; 0,077 mole) of 1-methylpiperidine in 100 ml of dichloromethane. After stirring for 2 hours, the mixture was added to 400 ml of ice-cold 5% aqueous hydrochloric acid. The layers were separated, and the aqueous layer was extracted with fresh dichloromethane (3X 100 ml). The combined organic layers were washed with water (1X 200 ml), 3% aqueous sodium bicarbonate (2X 200 ml), and water again. The extracts were dried (anhydrous magnesium sulfate) and evaporated. Trituration of the residue with ether yielded 5.4 g (74% yield) of the analytically pure amide product, mp 73°-77°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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